molecular formula C13H9FN2O B8433789 2-Fluoro-4-(3-pyridylmethoxy)benzonitrile

2-Fluoro-4-(3-pyridylmethoxy)benzonitrile

Cat. No. B8433789
M. Wt: 228.22 g/mol
InChI Key: QHZPRDGQONIYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(3-pyridylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C13H9FN2O and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(3-pyridylmethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(3-pyridylmethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-4-(3-pyridylmethoxy)benzonitrile

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-fluoro-4-(pyridin-3-ylmethoxy)benzonitrile

InChI

InChI=1S/C13H9FN2O/c14-13-6-12(4-3-11(13)7-15)17-9-10-2-1-5-16-8-10/h1-6,8H,9H2

InChI Key

QHZPRDGQONIYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (20 g) in tetrahydrofuran (300 mL) cooled at 0° C. is treated dropwise during 5 minutes with diisopropyl azodicarboxylate (15 mL) and stirred for 15 minutes at 0° C. It is then treated, dropwise, with a solution of 2-fluoro-4-hydroxybenzonitrile (7 g) and 3-pyridylmethanol (7 g) in tetrahydrofuran (200 mL) during 2 hours, and stirring is continued at ambient temperature for 18 hours. The mixture is concentrated in vacuo and the residue is dissolved in ethyl acetate (500 mL) and the solution is washed with hydrochloric acid (3×100 mL; 1 N) and the remaining organic layer is discarded. The combined acid washings are basified to pH 10 by treatment with solid sodium hydroxide and extracted with ethyl acetate (3×100 mL). This organic extract is dried over magnesium sulphate and concentrated in vacuo, and the residue is recrystallized from isopropyl ether, to give 2-fluoro-4-(3-pyridylmethoxy)benzonitrile (10 g), in the form of a white solid, m.p. 105-110° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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